molecular formula C13H13N3O3 B188620 5-Benzoyl-6-amino-1,3-dimethyluracil CAS No. 22283-10-9

5-Benzoyl-6-amino-1,3-dimethyluracil

Cat. No.: B188620
CAS No.: 22283-10-9
M. Wt: 259.26 g/mol
InChI Key: JGBATMBLVOPHCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-6-amino-1,3-dimethyluracil typically involves the acylation of 6-amino-1,3-dimethyluracil with benzoyl chloride. This reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the desired product . The reaction conditions often include refluxing the mixture in a suitable solvent like chloroform to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-6-amino-1,3-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with benzoyl chloride yields this compound, while further substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

5-Benzoyl-6-amino-1,3-dimethyluracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzoyl-6-amino-1,3-dimethyluracil involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA polymerases, by binding to their active sites. This inhibition can disrupt DNA replication and transcription, leading to its antiviral and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyluracil: A closely related compound with similar biological activities.

    5-Aminouracil: Another uracil derivative with antiviral and anticancer properties.

    6-Amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione:

Uniqueness

5-Benzoyl-6-amino-1,3-dimethyluracil is unique due to the presence of the benzoyl group at position 5, which can enhance its biological activity and specificity compared to other uracil derivatives. This structural modification can improve its binding affinity to molecular targets and increase its potential as a therapeutic agent .

Properties

IUPAC Name

6-amino-5-benzoyl-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-15-11(14)9(12(18)16(2)13(15)19)10(17)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBATMBLVOPHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313986
Record name 5-Benzoyl-6-amino-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22283-10-9
Record name NSC279491
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzoyl-6-amino-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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